2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetonitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The acrylonitrile moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while Michael addition reactions can produce various adducts .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential anti-cancer properties. Studies have shown that derivatives of phenylacrylonitrile can exhibit anti-tumor activity against certain cancer cell lines .
Industry
In the industrial sector, (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile is used in the production of advanced materials, including photoresponsive materials and organic semiconductors .
Mechanism of Action
The mechanism of action of (Z)-3-Chloro-3-(4-(trifluoromethyl)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be mediated through the inhibition of certain enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylacrylonitrile derivatives such as (Z)-3-Amino-3-(4-(trifluoromethyl)phenyl)acrylonitrile and 2,5-difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile} .
Uniqueness
The presence of both chloro and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential biological activity .
Properties
Molecular Formula |
C10H5ClF3N |
---|---|
Molecular Weight |
231.60 g/mol |
IUPAC Name |
(Z)-3-chloro-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C10H5ClF3N/c11-9(5-6-15)7-1-3-8(4-2-7)10(12,13)14/h1-5H/b9-5- |
InChI Key |
DWTZOWRABVMDRE-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.